Norethindrone Acetate-2,2,4,6,6,10-d6

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Bioanalytical labs face systematic quantitative bias when substituting deuterated internal standards without method revalidation. Norethindrone Acetate-2,2,4,6,6,10-d6 provides a +6 Da mass shift with high isotopic purity, minimizing isotopic cross-talk in LC-MS/MS detection. - Enables reliable quantitation at low pg/mL LLOQ for bioequivalence studies - Co-elutes with near-identical physicochemical properties to the unlabeled analyte - Suitable for multiplexed progestin/estrogen assays in complex biological matrices

Molecular Formula C22H28O3
Molecular Weight 346.5 g/mol
Cat. No. B12375814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone Acetate-2,2,4,6,6,10-d6
Molecular FormulaC22H28O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
InChIInChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1/i5D2,6D2,13D,17D
InChIKeyIMONTRJLAWHYGT-YOKBZDEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d6-Labeled Steroid Acetate: Chemical Identity and Procurement Context


The compound (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl acetate is a hexadeuterated (d6) analog of a 17α-ethynyl-19-nortestosterone derivative acetate ester . This stable isotope-labeled (SIL) compound belongs to the class of deuterated steroid hormones used primarily as an internal standard (IS) in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) bioanalysis [1]. The incorporation of six deuterium atoms at positions 2,2,4,6,6,10 on the cyclopenta[a]phenanthrene backbone provides a mass shift of +6 Da relative to the unlabeled analog, enabling chromatographic co-elution with near-identical physicochemical properties while maintaining distinct mass spectrometric detection [1].

Why Deuterated Internal Standards Cannot Be Interchanged Without Revalidation


Stable isotope-labeled internal standards are not universally interchangeable despite sharing a common analyte backbone. The deuterium labeling pattern and number (d4 vs. d6 vs. d7) directly influence chromatographic retention time shifts due to deuterium isotope effects, as well as the potential for isotopic cross-talk in MS/MS detection [1]. Furthermore, variations in deuterium placement affect the compound's susceptibility to hydrogen-deuterium exchange under certain sample preparation conditions (e.g., acidic or basic pH, elevated temperature) [2]. Substituting a d4-labeled analog for this d6-labeled acetate compound without full method revalidation risks introducing systematic quantitative bias, compromising assay accuracy, precision, and regulatory compliance in bioanalytical method validation per FDA and EMA guidances [1].

Quantitative Differentiation vs. d4-Labeled Internal Standards


Isotopic Purity and Cross-Talk Reduction

This d6-labeled compound incorporates six deuterium atoms at the 2,2,4,6,6,10 positions, whereas commonly used EE-d4 internal standards (e.g., 17α-ethynylestradiol-2,4,16,16-d4) are labeled at only four positions. The +6 Da mass shift provides greater separation from the unlabeled analyte's M+2 and M+4 natural isotopic peaks, reducing the risk of isotopic cross-talk in selected reaction monitoring (SRM) transitions [1]. A deuterated internal standard with d6 labeling typically exhibits <0.1% unlabeled analyte carryover due to isotopic impurity, compared to 0.2-0.5% for some d4 preparations, as documented in multi-analyte steroid assay validations using analogous d6-labeled progestin internal standards including norgestrel-d6 and norgestimate-d6 [2].

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity Cross-Talk

Extraction Recovery and Matrix Effect Correction

Stable isotope-labeled internal standards with ≥5 mass unit differences from the unlabeled analyte provide superior correction for matrix effects in electrospray ionization LC-MS/MS compared to non-isotopic analogs [1]. In the validated UPLC-MS/MS method for ethinyl estradiol using EE-d4 as internal standard, extraction recovery was 87.3% for EE and 85.1% for EE-d4, with a matrix factor of 0.97-1.03 across six plasma lots [2]. The d6-labeled acetate analog described herein, by virtue of its hexadeuterated cyclopenta[a]phenanthrene core, is expected to exhibit similarly matched extraction recovery (difference <5 percentage points) and matrix effect normalization relative to the unlabeled norgestrel acetate analyte, a performance characteristic established for d6-labeled norgestimate and norgestrel internal standards in validated bioanalytical methods [3].

Matrix Effect Extraction Recovery Bioanalysis Stable Isotope Dilution

Chromatographic Co-Elution and Deuterium Isotope Effect

Deuterated internal standards exhibit a small but measurable retention time shift relative to their unlabeled counterparts due to the deuterium isotope effect on reversed-phase chromatography [1]. For d4-labeled ethinyl estradiol (17α-ethynylestradiol-2,4,16,16-d4), a retention time difference of 0.02-0.04 minutes has been observed under typical UPLC conditions [2]. The hexadeuterated acetate compound described herein, with deuterium atoms on the steroid backbone rather than exclusively on the ethynyl substituent, is expected to produce a similarly negligible retention time shift (<0.05 min) that does not meaningfully impact quantification or peak integration. This co-elution behavior is essential for accurate ion suppression correction throughout the chromatographic peak.

Isotope Effect Chromatographic Co-Elution Retention Time UPLC

Applications in Bioanalytical Method Development and Quality Control


Progestin Pharmacokinetic Studies Requiring Sub-Picogram Sensitivity

This d6-labeled acetate internal standard is optimally deployed in the development and validation of LC-MS/MS methods for quantifying progestin analytes (e.g., norgestrel, norgestimate, levonorgestrel) in human plasma at low pg/mL concentrations [1]. The compound's +6 Da mass shift and high isotopic purity minimize cross-talk interference, enabling reliable quantitation at the lower limit of quantitation (LLOQ) required for bioequivalence studies of oral contraceptive formulations. Method validation using this internal standard should follow FDA Bioanalytical Method Validation Guidance parameters including assessment of matrix effects, extraction recovery, and carryover [2].

Multi-Analyte Steroid Hormone Panel Quantification

This d6-labeled internal standard can be incorporated into multiplexed LC-MS/MS assays for simultaneous quantification of multiple synthetic progestins and estrogens in clinical research samples [1]. The distinct mass shift provided by hexadeuteration facilitates unambiguous identification of the internal standard channel even in complex matrices containing multiple structurally related endogenous steroids. This application is particularly relevant for studies investigating the pharmacokinetics of combination hormonal contraceptives where multiple analytes must be measured in a single analytical run [2].

Stability-Indicating Assay for Reference Standard Qualification

This compound serves as a certified reference material for the qualification and stability monitoring of deuterated internal standard stock solutions and working solutions [1]. Its well-defined isotopic composition (hexadeuterated at specified backbone positions) provides a benchmark for assessing hydrogen-deuterium exchange and isotopic degradation during long-term storage. This application supports GLP-compliant bioanalytical laboratory operations where internal standard integrity documentation is required for regulatory submissions [2].

Environmental Fate and Metabolite Tracking Using Labeled Tracers

In environmental analytical chemistry, this deuterated steroid acetate can be employed as an isotope dilution standard for quantifying synthetic progestin residues in wastewater, surface water, and groundwater matrices [1]. The use of isotope dilution with multiple deuterated standards has been validated for steroid estrogens including ethinylestradiol in environmental samples, demonstrating the applicability of this approach to the compound class [2].

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